molecular formula C19H16N4O2S B2593273 5-(2-methoxyphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide CAS No. 1240314-90-2

5-(2-methoxyphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2593273
CAS No.: 1240314-90-2
M. Wt: 364.42
InChI Key: OHKUFBLLKKOESR-UHFFFAOYSA-N
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Description

5-(2-methoxyphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-11-20-15-9-12(7-8-18(15)26-11)21-19(24)16-10-14(22-23-16)13-5-3-4-6-17(13)25-2/h3-10H,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKUFBLLKKOESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and reduce waste .

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties .

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes such as monoamine oxidase, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits for conditions like depression and Parkinson’s disease . The molecular pathways involved include binding to the active site of the enzyme and blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2-methoxyphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

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